Home > Products > Screening Compounds P14193 > N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide -

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide

Catalog Number: EVT-4302650
CAS Number:
Molecular Formula: C20H19ClN2O2S
Molecular Weight: 386.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(2,4-Difluoro­phen­yl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-yl]-2-fluoro­benzamide

Compound Description: This compound was synthesized as part of research exploring potent fungicidal agents. Its crystal structure revealed intermolecular N—H⋯N hydrogen bonds linking the molecules. The structure exhibits specific dihedral angles between the thiazole, triazole, and 2,4-difluorophenyl rings.

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3- phenylthieno(2,3-d)pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound demonstrated promising antimicrobial activity against Staphylococcus aureus, exceeding the efficacy of reference drugs Metronidazole and Streptomycin. It also exhibited moderate activity against Pseudomonas aeruginosa and the fungus Candida albicans.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds, incorporating both 1,3-thiazole and 1,3,4-oxadiazole rings, was synthesized and evaluated for therapeutic potential against Alzheimer's disease and diabetes. These compounds exhibited varying inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound was synthesized via the reaction of a pyrazole carbothioamide with N-(4-nitrophenyl)maleimide. Spectroscopic data, including FT-IR, NMR, and LCMS, confirmed its cyclized structure.

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocycles, containing both 1,3-thiazole and 1,3,4-oxadiazole rings, were synthesized and tested for their potential as therapeutic agents. Their activity against cholinesterases and α-glucosidase was evaluated, along with their cytotoxic behavior using the brine shrimp assay.

N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides

Compound Description: These series of compounds were synthesized and evaluated for their α-glucosidase inhibitory activity. Two compounds, N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide and N-(4-(o-fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, exhibited significant inhibition, while other compounds demonstrated moderate to good activity.

N,N-Diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Compound Description: This compound's crystal structure reveals a planar thiazolidine ring and a phenyl ring, stabilized by an intramolecular C—H⋯S interaction. Intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions contribute to the crystal packing.

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description: This series of compounds, incorporating a 1,3-thiazole ring and a triazole ring connected via a sulfanyl linker, was synthesized and evaluated for anticancer activity against 60 cancer cell lines. Notably, several derivatives exhibited significant activity and selectivity against melanoma and breast cancer.

4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-1,3- thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione

Compound Description: This compound's crystal structure shows a triazole ring system linked to a dimethyl-thiazole group. The structure exhibits specific dihedral angles between the triazole and thiazole rings and the dimethylaminophenyl group.

4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile

Compound Description: This compound's crystal structure revealed a complex arrangement of 1,3-thiazole and 1,2,4-triazole rings linked by disulfide bonds. The analysis highlighted the influence of electrostatic and steric interactions on the compound's conformation and crystal packing.

N-Mannich Bases of 5-Amino-4-[2-(6-Bromo-1, 3-Benzothiazol-2-Yl) Hydrazinylidene]-2, 4-Dihydro-3h-Pyrazol-3-One

Compound Description: This series of N-Mannich bases was synthesized and screened for antimicrobial, antioxidant, and cytotoxic activity. The presence of electron-donating groups on the phenyl ring correlated with significant antibacterial activity, while electron-withdrawing groups were associated with moderate antifungal activity.

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

Compound Description: This compound's crystal structure reveals a complex arrangement incorporating an imidazo[2,1-b][1,3]thiazole ring system, a cyclohexane ring, and a spirocyclic thiazolidinone group. Intermolecular hydrogen bonds and π–π stacking interactions contribute to the crystal packing.

N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate

Compound Description: These series of 1,3-thiazole derivatives were synthesized and characterized for their potential antimicrobial activities. Several compounds exhibited broad-spectrum antibacterial and antifungal properties, with MIC values varying from 12.5 μg/mL to 6.25 μg/mL. Notably, the research highlighted the tendency of these compounds to be more effective against fungal strains than bacterial strains.

N-(2,4-Diformyl‐5‐Hydroxyphenyl)Acetamide

Compound Description: This compound serves as a key intermediate in the synthesis of various formyl-substituted phenols and heterocyclic aldehydes. The research primarily focuses on its use in acylation and alkylation reactions leading to a range of structurally diverse products.

2,4-Diarylpyrrolidine-3-carboxylic acids

Compound Description: This class of compounds was explored for its potent and selective antagonism of the endothelin receptor ETA. Extensive structure-activity relationship studies led to the discovery of A-127722, a compound exhibiting high potency and selectivity for ETA over ETB receptors.

N-Allyl-2-[(6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)sulfanyl]acetamide (G721-0282) [, ]

Compound Description: This compound, designated G721-0282, acts as an inhibitor of Chitinase-3-like 1 (CHI3L1). Research indicates its potential anxiolytic effects in mice experiencing chronic unpredictable mild stress. The mechanism of action is believed to involve the inhibition of CHI3L1-mediated neuroinflammation through regulation of IGFBP3. [, ]

N-[5-(R-benzyl)thiazol-2-yl]-2-(2,4-dioxothiazolidin-5-yl)acetamides

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity, with a particular focus on anti-staphylococcal properties. The research highlights the structure-activity relationships within this series, emphasizing the influence of substituents on the benzyl group attached to the thiazole ring.

1-[3-fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea (AZ1)

Compound Description: This compound, designated AZ1, was identified as an inhibitor of thymidylate kinase through an untargeted metabolomics approach. The study demonstrated the effectiveness of metabolomics in identifying modes of action for novel antibiotics.

1,2,4-synergic mixture triazoles

Compound Description: This research focuses on synergistic mixtures of triazole compounds, including epoxyconazole, fenbuconazole, metconazole, tetraconazole, tebuconazole, and bromuconazole, demonstrating their potent microbicidal effects against plant pathogens. The study emphasizes the enhanced efficacy of these mixtures compared to individual compounds.

Thiazole-Bearing 4-Thiazolidinones

Compound Description: This study explored a series of thiazole-bearing 4-thiazolidinones as potential anticonvulsant agents. The compounds were designed based on the structure of ralitolin and other known anticonvulsants. Notably, several compounds exhibited promising anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests.

N2‐(phenoxyacetyl)‐N‐[4‐(1‐piperidinylcarbonyl)benzyl]glycinamide (14)

Compound Description: This compound, designated compound 14, was identified as a small molecule inhibitor of HIV-1 assembly. Its mechanism of action involves targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein, interfering with viral assembly.

N-(4-methoxybenzyl) -N- (5-nitro-1,3-thiazol-2-yl) urea (AR-AO 14418)

Compound Description: This compound, designated AR-AO 14418, is a small molecule inhibitor of GSK-3, a key component of the Wnt signaling pathway. Its ability to activate the Wnt pathway makes it a potential tool for reprogramming somatic cells to a pluripotent state.

1-(2,4-dichloro-benzyl) -4- (2-thiophen-2-yl-ethoxy) -1H-pyridin-2-one

Compound Description: This compound, along with several structurally related analogs, was identified as an inhibitor of FabI, an enzyme essential for bacterial fatty acid biosynthesis. The research highlights the potential for developing novel antibacterial agents targeting this crucial metabolic pathway.

1,2-bis-sulfonamide Derivatives

Compound Description: This research explores a series of 1,2-bis-sulfonamide derivatives as modulators of chemokine receptors. These compounds exhibited varying degrees of activity and selectivity toward different chemokine receptors, highlighting the potential for developing novel therapeutics targeting these receptors involved in inflammation and immune responses.

3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine (PPA250)

Compound Description: This compound, designated PPA250, inhibits the dimerization of inducible nitric oxide synthase (iNOS), thereby suppressing nitric oxide (NO) production. It has demonstrated potential therapeutic benefit in animal models of inflammatory and autoimmune diseases, including rheumatoid arthritis and septic shock.

Fungicide Agent for Plant Protection

Compound Description: This research describes a fungicide agent for plant protection comprising a synergistic mixture of triazole compounds. The specific combination involves at least two active components, including epoxiconazole, fenbuconazole, metconazole, tetraconazole, bromuconazole, propiconazole, and cyprodinil. The study emphasizes the enhanced antifungal activity achieved through synergistic interactions between these compounds.

N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide Derivatives

Compound Description: This study explores a series of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives for their antimicrobial activity. The compounds were synthesized using EDC-HOBt coupling in DMF and tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The research highlighted the influence of substituents on both benzyl groups in modulating antimicrobial activity.

2-(2-methoxycarbonyl-phenylsulfonylaminocarbonyl)-4-methyl-5-propoxy-2,4-dihydro-3H-1,2,4-triazole-3-one

Compound Description: This compound was identified as a potent herbicide with selective activity against weeds in cultivated crops. The research focused on developing herbicide formulations containing this compound in combination with safeners to enhance crop safety.

Flufenacet and Flupyrsulfuron-methyl-sodium

Compound Description: This research investigates the synergistic herbicidal activity of a combination containing flufenacet (N1-propyl-N- (4-fluorophenyl) -α- (5-trifluoromethyl-1,3,4-thiadiazol-2- yl-oxy) -acetamide) and flupyrsulfuron-methyl-sodium (the sodium salt of N- (4,6-dimethoxypyrimidin-2-yl) -5 N '- (3- methoxycarbonyl-6-trifluoromethyl-pyridin-2-ylsulfonyl) - urea). The study emphasizes the enhanced efficacy and broadened weed control spectrum achieved by combining these two herbicides.

N-[4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. The research focused on exploring structure-activity relationships within this series, examining the influence of substituents on the phenyl and thiazole rings on antibacterial and antifungal activity.

Compounds Identified in Citrullus colocynthis Fruit Extract []

Compound Description: This research employed gas chromatography-mass spectrometry (GC-MS) to identify 33 bioactive phytochemicals in the methanolic fruit extract of Citrullus colocynthis. The study further investigated the antibacterial activity of the extract against various bacterial strains. []

Properties

Product Name

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

InChI

InChI=1S/C20H19ClN2O2S/c1-13-6-7-18(14(2)8-13)25-12-19(24)23-20-22-11-17(26-20)10-15-4-3-5-16(21)9-15/h3-9,11H,10,12H2,1-2H3,(H,22,23,24)

InChI Key

MRWNIUIKTJAYEJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.